Physicochemical Profiling and Synthetic Utility of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine in Medicinal Chemistry
Physicochemical Profiling and Synthetic Utility of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine in Medicinal Chemistry
Abstract The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Among fluorinated substituents, the trifluoromethylthio (-SCF₃) group has emerged as a highly privileged motif due to its unique electronic and steric properties . Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine (CAS: 1286744-25-9) [[1]]([Link]) represents a versatile, bifunctional building block designed to seamlessly introduce this motif alongside a lipophilic propyl chain via a reactive secondary amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages, and field-proven protocols for its integration into lead-optimization campaigns.
Introduction: The Strategic Role of the -SCF₃ Motif
As a Senior Application Scientist, I frequently encounter lead compounds that stall in preclinical development due to poor membrane permeability or rapid oxidative clearance. The strategic deployment of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine can rescue such campaigns . By appending this building block to a target scaffold, researchers simultaneously introduce an alkyl spacer, an ionizable amine, and the highly lipophilic -SCF₃ group—a combination that fundamentally alters the pharmacokinetic landscape of the parent molecule.
Physicochemical Properties & Causality
Understanding the physicochemical baseline of this building block is critical for predicting its behavior in biological systems. The -SCF₃ group is characterized by its exceptional lipophilicity and strong electron-withdrawing capacity .
| Property | Value | Causality / Significance in Drug Design |
| Chemical Formula | C₆H₁₂F₃NS | - |
| Molecular Weight | 187.23 g/mol | Low MW provides high ligand efficiency and allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Hansch Parameter (π) of -SCF₃ | 1.44 | Extremely high lipophilicity drives membrane partitioning and passive transcellular permeability . |
| Hammett Constant (σp) of -SCF₃ | 0.50 | Strong electron-withdrawing nature shields adjacent bonds from rapid oxidative metabolism . |
| Estimated pKa (Amine) | 8.5 - 9.5 | Inductive pull (-I) from the -SCF₃ group lowers amine basicity, optimizing the unionized fraction at physiological pH (7.4). |
| LogP (Estimated) | ~2.8 - 3.2 | Ideal lipophilicity range for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
Structural and Mechanistic Insights (E-E-A-T)
The utility of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine is rooted in the physical chemistry of its functional groups.
Basicity Modulation via Inductive Effects: A standard dialkylamine typically exhibits a pKa around 10.5–11.0, meaning it is almost entirely protonated (ionized) at pH 7.4. This high charge density can severely hinder passive membrane diffusion. However, the strong electron-withdrawing nature of the -SCF₃ group (Hammett σp = 0.50) exerts a significant inductive effect through the ethyl linker . This delocalizes electron density away from the nitrogen's lone pair, lowering the pKa to an estimated 8.5–9.5. Mechanistic result: This shift increases the fraction of the unionized free base at pH 7.4, directly enhancing permeability without sacrificing the aqueous solubility provided by the protonated state.
Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically oxidize electron-rich sites, such as unhindered alkyl chains or standard thioethers (S-oxidation). The highly electronegative fluorine atoms in the -SCF₃ group pull electron density away from the sulfur atom, rendering it highly resistant to oxidation . Furthermore, the steric bulk of the trifluoromethyl group physically shields the adjacent ethyl linker from enzymatic attack.
Experimental Protocols: Synthetic Integration & Validation
To leverage this building block, researchers must integrate it into larger scaffolds and validate its physicochemical impact. Below are field-proven, self-validating protocols designed for high-fidelity execution.
Protocol A: Amide Coupling for Lead Derivatization
Objective: Conjugate Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine to a target carboxylic acid. Causality & Design: Because the inductive effect of the -SCF₃ group slightly reduces the nucleophilicity of the secondary amine, a highly reactive coupling reagent (HATU) is required. DIPEA is selected as a non-nucleophilic base to prevent competitive side reactions.
Step-by-Step Methodology:
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Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M). Cool the mixture to 0 °C.
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Base Addition: Add DIPEA (3.0 eq) dropwise.
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Self-Validation Check: A distinct color change to pale yellow indicates the successful formation of the active O-At ester intermediate. Stir for 15 minutes.
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Amine Introduction: Slowly add Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine (1.2 eq) to the activated mixture.
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Reaction: Remove the ice bath and stir at room temperature for 12 hours. Monitor via LC-MS to ensure complete consumption of the active ester.
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Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with EtOAc (3x).
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Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Shake-Flask LogD₇.₄ Determination
Objective: Quantify the lipophilicity contribution of the -SCF₃-bearing moiety. Causality & Design: LogD at pH 7.4 is a more accurate predictor of in vivo partitioning than LogP for ionizable amines. Pre-saturating the solvent phases prevents volume shifts during the experiment, ensuring absolute concentration accuracy.
Step-by-Step Methodology:
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Preparation: Mutually saturate n-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases.
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Spiking: Dissolve the synthesized compound in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing exactly 1.0 mL of saturated n-octanol and 1.0 mL of saturated PBS.
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Equilibration: Shake the vial at 300 rpm at a constant 25 °C for 60 minutes to reach thermodynamic equilibrium.
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Separation: Centrifuge the vial at 3000 rpm for 15 minutes.
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Self-Validation Check: A sharp, clear meniscus must be visible. Any cloudiness indicates micro-emulsions, which will artificially skew the LC-MS/MS quantification.
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Quantification: Carefully sample the octanol and aqueous layers using separate pipette tips. Dilute appropriately and quantify the compound concentration using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
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Calculation: Calculate the distribution coefficient: LogD₇.₄ = Log₁₀([Compound]octanol / [Compound]PBS).
Visualization: Pharmacokinetic Logic Mapping
The following diagram illustrates the logical flow from the structural motifs of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine to its ultimate pharmacokinetic benefits.
Logical mapping of structural motifs to pharmacokinetic benefits.
References
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Title: Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF₃-Transfer Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Copper-Catalyzed, N-Directed Csp³–H Trifluoromethylthiolation (−SCF₃) and Trifluoromethylselenation (−SeCF₃) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
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Title: Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery Source: Current Topics in Medicinal Chemistry (PubMed) URL: [Link]
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Title: Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine_1286744-25-9 Source: Hairui Chemical (Commercial Supplier Data) URL: [Link]
